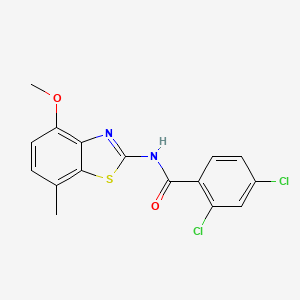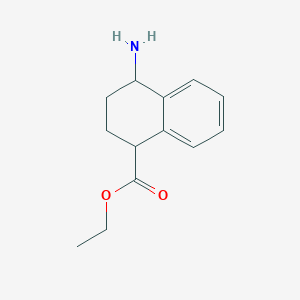
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of "4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" as described in the first paper involves the use of IR, NMR, and X-ray diffraction studies to confirm the structure of the synthesized compound . Similarly, the synthesis of "Methyl 2-benzoylamino-3-oxobutanoate" from hippuric acid involves the use of N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . These methods suggest that the synthesis of the compound would also require careful selection of reagents and conditions to ensure the correct structure is obtained.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic and computational methods. The first paper reports the use of FT-IR, NMR, and X-ray diffraction to determine the structure of the compound, with computational methods such as HF and DFT used to assign vibrational wavenumbers . These techniques could be applied to "2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound might undergo. For example, the transformation of "4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone" into "Methyl 2-benzoylamino-3-oxobutanoate" and subsequent reactions with hydrazines to give pyrazolone derivatives indicates a potential for nucleophilic addition and cyclization reactions . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds. The first paper discusses the first hyperpolarizability, infrared intensities, and molecular electrostatic potential of the studied compound . These properties are indicative of the compound's potential applications in fields such as nonlinear optics and as a probe for studying molecular interactions. The HOMO and LUMO analysis also provides information on the electronic properties and charge transfer within the molecule . These analyses would be relevant for "2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid" to understand its reactivity and potential applications.
Scientific Research Applications
Synthesis and Optical Properties for Diagnostic Applications A study by Fa et al. (2015) described the synthesis of a fluorescent probe for β-amyloids, showing potential in the molecular diagnosis of Alzheimer’s disease. The compound demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a powerful tool for diagnosing this condition through fluorophotometry. This research highlights the compound's relevance in developing diagnostic agents for neurodegenerative diseases (Fa et al., 2015).
Crystallization Behavior in Drug Formulation Nakata et al. (2009) explored the crystallization behavior of polymorphic mixtures, providing insights into the manufacturing process of pharmaceuticals. By studying the crystallization of MPPO, a serotonin receptor blocker, they demonstrated how polymorphic compositions can be controlled, which is crucial for drug purity and efficacy. This work lays the groundwork for optimizing pharmaceutical formulations for better therapeutic outcomes (Nakata et al., 2009).
Pesticide Analysis in Agriculture Research by Zhang et al. (2008) developed a sensitive ELISA for analyzing fenthion, an organophosphorous insecticide, in fruit samples. This study underscores the compound's utility in creating assays for environmental and food safety monitoring, contributing to public health by ensuring agricultural products are free from harmful pesticide residues (Zhang et al., 2008).
Chemical Synthesis and Modification McCombie et al. (1991) investigated the generation and in situ acylation of enaminone anions, leading to a convenient synthesis pathway for various organic compounds, including pyrones and pyridinones. This research contributes to the broader field of organic synthesis, offering methodologies for constructing complex molecules with potential applications in pharmaceuticals and materials science (McCombie et al., 1991).
Molecular Structure and Anxiolytic Potentials Debaerdemaeker et al. (1993) detailed the structure of a potent anxiolytic dipeptoid, enhancing our understanding of molecular architectures that exhibit therapeutic effects. By elucidating the structure, this research aids in the design of new anxiolytic agents with improved efficacy and safety profiles (Debaerdemaeker et al., 1993).
properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-14-8-6-13(7-9-14)19-16(21)12-15(17(22)23)18-10-5-11-20(2)3/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIQGJWHRFPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)



![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)
![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

